
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium is a chemical compound with a unique structure that includes a bromine atom, a hydroxyethyl group, a methoxy group, and an oxophosphanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium typically involves the reaction of a suitable phosphine precursor with bromine and methanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of functionalized phosphine derivatives.
Aplicaciones Científicas De Investigación
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the oxophosphanium moiety play crucial roles in these interactions, facilitating various chemical transformations and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium
- (2-Iodo-1-hydroxyethyl)(methoxy)oxophosphanium
- (2-Fluoro-1-hydroxyethyl)(methoxy)oxophosphanium
Uniqueness
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.
Propiedades
Número CAS |
88648-54-8 |
|---|---|
Fórmula molecular |
C3H7BrO3P+ |
Peso molecular |
201.96 g/mol |
Nombre IUPAC |
(2-bromo-1-hydroxyethyl)-methoxy-oxophosphanium |
InChI |
InChI=1S/C3H7BrO3P/c1-7-8(6)3(5)2-4/h3,5H,2H2,1H3/q+1 |
Clave InChI |
MKFPPKIYXTXZCW-UHFFFAOYSA-N |
SMILES canónico |
CO[P+](=O)C(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14399107.png)
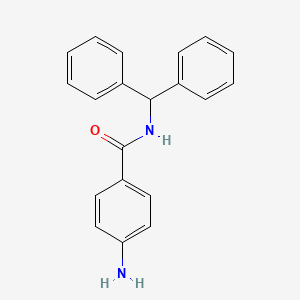
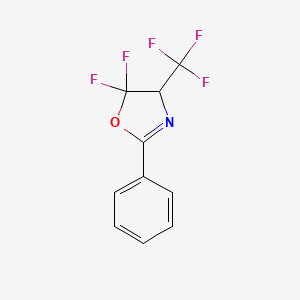
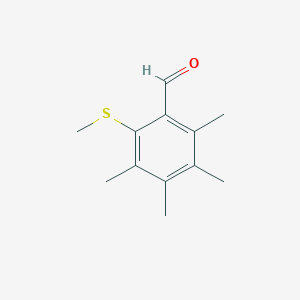
![N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine](/img/structure/B14399123.png)

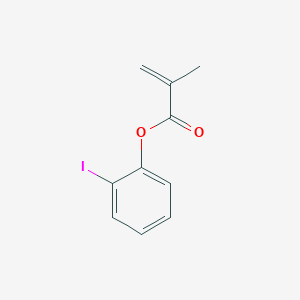
![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)
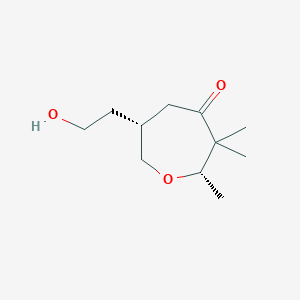

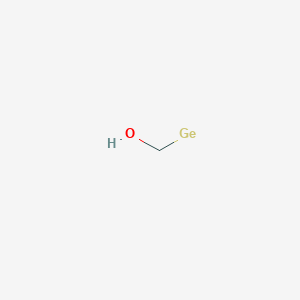
![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
